![molecular formula C8H7NS B019469 4-Methylthieno[3,4-b]pyridine CAS No. 109510-31-8](/img/structure/B19469.png)
4-Methylthieno[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylthieno[3,4-b]pyridine is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications in the pharmaceutical industry. This compound is a derivative of thienopyridine, which is known to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mechanism Of Action
The exact mechanism of action of 4-Methylthieno[3,4-b]pyridine is not fully understood. However, studies have suggested that it may exert its biological effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. Additionally, it has been shown to interact with various cellular targets, including DNA and enzymes involved in cell proliferation and survival.
Biochemical And Physiological Effects
4-Methylthieno[3,4-b]pyridine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. Studies have reported that it can induce apoptosis and cell cycle arrest in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit anti-viral activity. Furthermore, it has been shown to possess antioxidant activity and can protect against oxidative stress-induced damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-Methylthieno[3,4-b]pyridine is its potential as a lead compound for drug discovery and development. Its unique properties and biological activities make it an attractive target for the development of novel therapeutic agents. However, one of the limitations of using 4-Methylthieno[3,4-b]pyridine in lab experiments is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 4-Methylthieno[3,4-b]pyridine. One of the areas of interest is the development of novel therapeutic agents for the treatment of cancer, inflammation, and viral infections. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-Methylthieno[3,4-b]pyridine and to identify its cellular targets. Furthermore, the development of new synthetic methods for the preparation of 4-Methylthieno[3,4-b]pyridine and its derivatives may lead to the discovery of more potent and selective compounds with enhanced biological activities.
Synthesis Methods
The synthesis of 4-Methylthieno[3,4-b]pyridine involves the condensation of 2-aminothiophene with 3-bromopyridine in the presence of a suitable base, such as potassium carbonate or sodium hydride. The reaction is carried out in a polar solvent, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures. The product is then purified by column chromatography or recrystallization to obtain a high yield of pure 4-Methylthieno[3,4-b]pyridine.
Scientific Research Applications
4-Methylthieno[3,4-b]pyridine has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Studies have shown that 4-Methylthieno[3,4-b]pyridine can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-Methylthieno[3,4-b]pyridine has been reported to exhibit anti-viral activity against herpes simplex virus type 1 and 2.
properties
CAS RN |
109510-31-8 |
|---|---|
Product Name |
4-Methylthieno[3,4-b]pyridine |
Molecular Formula |
C8H7NS |
Molecular Weight |
149.21 g/mol |
IUPAC Name |
4-methylthieno[3,4-b]pyridine |
InChI |
InChI=1S/C8H7NS/c1-6-2-3-9-8-5-10-4-7(6)8/h2-5H,1H3 |
InChI Key |
AQQGSLHLSKVUPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=NC2=CSC=C12 |
Canonical SMILES |
CC1=CC=NC2=CSC=C12 |
synonyms |
Thieno[3,4-b]pyridine, 4-methyl- (6CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





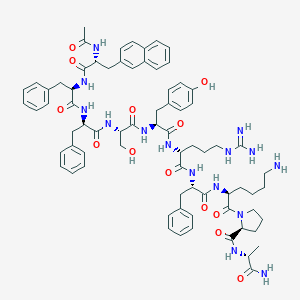
![6-Methyl-2-(p-tolylamino)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B19394.png)


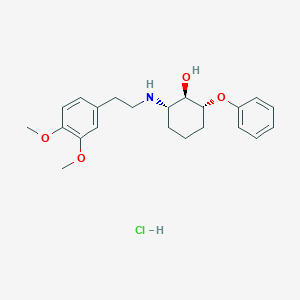
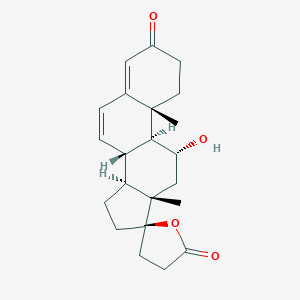
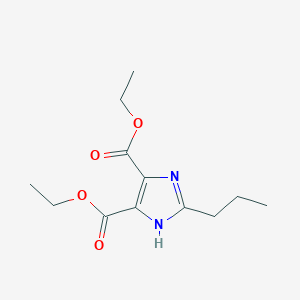
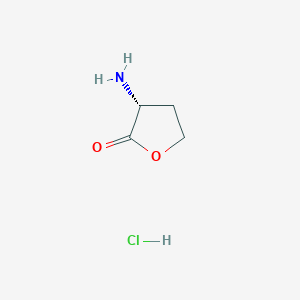
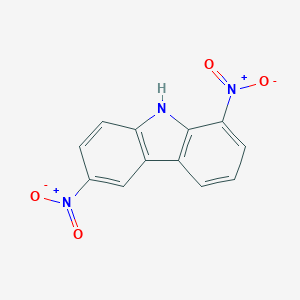
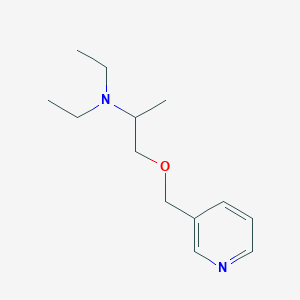
![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)
